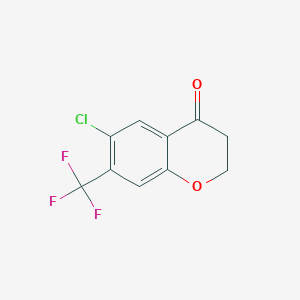

6-Chloro-7-(trifluoromethyl)chroman-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-7-(trifluoromethyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3O2/c11-7-3-5-8(15)1-2-16-9(5)4-6(7)10(12,13)14/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHAQQDWZVPWOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC(=C(C=C2C1=O)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

5 Chloro 2 Hydroxy 4 Trifluoromethyl Acetophenone:this Intermediate is a Direct Precursor for Certain Chromanone Synthesis Strategies. a Common Method for Its Preparation is Thefries Rearrangementof 4 Chloro 3 Trifluoromethyl Phenyl Acetate.wikipedia.orgorganic Chemistry.orgsigmaaldrich.comuni Stuttgart.dethe Fries Rearrangement Involves the Migration of an Acyl Group from a Phenolic Ester to the Aromatic Ring, Catalyzed by a Lewis Acid.wikipedia.orgorganic Chemistry.orgsigmaaldrich.comuni Stuttgart.dethe Regioselectivity of This Rearrangement Ortho Vs. Para Acylation Can Be Influenced by Reaction Conditions Such As Temperature and the Choice of Catalyst.pw.live

Novel and Emerging Synthetic Strategies for 6-Chloro-7-(trifluoromethyl)chroman-4-one

Recent advancements in organic synthesis have led to the development of more efficient and environmentally benign methods for the construction of heterocyclic compounds, including chroman-4-ones. These strategies often focus on improving selectivity, reducing waste, and utilizing milder reaction conditions.

Chemo- and Regioselective Synthesis

Achieving high chemo- and regioselectivity is a primary goal in the synthesis of complex molecules like this compound. The substitution pattern on the aromatic ring plays a crucial role in directing the outcome of key reactions.

In the context of the intramolecular Friedel-Crafts acylation, the directing effects of the chloro and trifluoromethyl groups on the aromatic ring are critical for achieving the desired 6,7-disubstituted pattern. The interplay of these electronic effects governs the position of the electrophilic attack during cyclization. Careful selection of the Lewis acid catalyst and reaction conditions can further enhance the regioselectivity of this transformation.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates and other fine chemicals. For the synthesis of this compound, several green approaches can be envisioned:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced side product formation. nih.govrsc.orgnih.govjocpr.comjocpr.com This technique is particularly beneficial for reactions that typically require prolonged heating, such as intramolecular cyclizations.

Visible-Light Photoredox Catalysis: Recent studies have demonstrated the use of visible light and a photoredox catalyst to initiate radical cascade cyclizations for the synthesis of chroman-4-ones. nih.govacs.orgacs.orgrsc.org This approach offers a mild and environmentally friendly alternative to traditional methods that often require harsh reagents and conditions. These reactions can proceed via a decarboxylative radical cyclization mechanism, utilizing readily available carboxylic acids as radical precursors. acs.org

Use of Greener Solvents and Catalysts: Replacing hazardous solvents and stoichiometric Lewis acids with more environmentally benign alternatives is a key aspect of green chemistry. Research into solid acid catalysts or recyclable catalytic systems for Friedel-Crafts type reactions is an active area of investigation.

| Green Chemistry Approach | Description | Potential Application in Synthesis | Reference |

| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate chemical reactions. | Can be applied to the intramolecular cyclization step to reduce reaction time and improve yield. | nih.govrsc.orgnih.govjocpr.comjocpr.com |

| Visible-Light Photoredox Catalysis | Employs visible light and a photocatalyst to initiate reactions under mild conditions. | Could be used for novel radical-based cyclization strategies to form the chroman-4-one ring. | nih.govacs.orgacs.orgrsc.org |

| Use of Greener Catalysts | Replacement of traditional stoichiometric Lewis acids with more sustainable alternatives. | Employing solid acid catalysts for the Friedel-Crafts acylation or cyclization steps. |

Catalytic Approaches in this compound Formation

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new reactions and improving the efficiency of existing ones. In the synthesis of this compound, catalytic methods are crucial for key transformations.

The intramolecular Friedel-Crafts acylation is a classic example of a Lewis acid-catalyzed reaction. The choice of Lewis acid (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) can influence the reaction's efficiency and, in some cases, its regioselectivity. masterorganicchemistry.comwikipedia.org Research continues to explore the development of more active and selective catalysts for this type of transformation.

Furthermore, emerging catalytic methods, such as the aforementioned visible-light photoredox catalysis, are opening new avenues for the construction of the chroman-4-one scaffold under milder and more sustainable conditions. nih.govacs.orgacs.orgrsc.org These catalytic cycles often involve radical intermediates and can enable novel bond formations that are not accessible through traditional ionic pathways.

Enantioselective Synthesis of Chiral this compound Derivatives

The creation of chiral chromanones is a key area of research, aiming to produce enantiomerically pure compounds for various applications. Two primary strategies for achieving this are asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric catalysis offers an efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. For the synthesis of chiral this compound derivatives, several catalytic systems can be postulated based on established methods for similar structures.

Organocatalysis: Chiral organocatalysts, such as quinine-derived thioureas, have been successfully used in the intramolecular conjugate addition of phenols to activated unsaturated ketones to form chiral flavanones and chromanones. acs.orgnih.gov This approach could be adapted for the synthesis of chiral this compound. The reaction would likely proceed via an intramolecular oxa-Michael addition of a suitably designed precursor, catalyzed by a chiral amine or thiourea. For instance, a 1-(2-hydroxy-4-chloro-5-(trifluoromethyl)phenyl)-3-substituted-prop-2-en-1-one could undergo cyclization in the presence of a chiral catalyst to yield the desired enantiomerically enriched chroman-4-one. The effectiveness of the catalysis would depend on the choice of catalyst and reaction conditions.

Another powerful organocatalytic method involves the tandem Michael addition/cycloketalization/hemiacetalization reaction between a 1-(2-hydroxyaryl)-1,3-diketone and an α,β-unsaturated aldehyde, catalyzed by a chiral amine. bohrium.com This strategy allows for the construction of complex chromanone structures with multiple stereocenters in high enantiomeric excess.

Metal Catalysis: Palladium-catalyzed asymmetric conjugate addition of arylboronic acids to 2-substituted chromones is a potent method for generating chromanones with tetrasubstituted stereocenters in high yields and excellent enantioselectivities. nih.gov By employing a chiral ligand, such as a pyridine-dihydroisoquinoline (PyDHIQ) ligand, this reaction can be directed to produce a specific enantiomer. nih.gov A potential route to a chiral derivative of this compound could involve the reaction of a 6-Chloro-7-(trifluoromethyl)chromone with an appropriate boronic acid in the presence of a chiral palladium catalyst.

The following table summarizes potential asymmetric catalytic approaches:

| Catalytic System | Reaction Type | Potential Precursor | Key Features |

|---|---|---|---|

| Chiral Thiourea (e.g., Quinine-derived) | Intramolecular Oxa-Michael Addition | Substituted 2'-hydroxychalcone | Bifunctional catalysis activating both the phenol (B47542) and the enone. acs.orgnih.gov |

| Chiral Amine (e.g., Diarylprolinol silyl (B83357) ether) | Tandem Michael Addition/Cyclization | 1-(2-hydroxy-4-chloro-5-(trifluoromethyl)phenyl)-1,3-diketone and an α,β-unsaturated aldehyde | Forms multiple stereocenters with high diastereo- and enantioselectivity. bohrium.com |

| Palladium Complex with Chiral Ligand (e.g., PyDHIQ) | Asymmetric Conjugate Addition | 6-Chloro-7-(trifluoromethyl)chromone and an arylboronic acid | Effective for creating tetrasubstituted stereocenters. nih.gov |

The use of a chiral auxiliary involves the temporary attachment of a chiral molecule to a substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recycled. wikipedia.org Evans' oxazolidinone auxiliaries are a prominent example and have been widely used in stereoselective alkylations and aldol (B89426) reactions. wikipedia.org

For the synthesis of a chiral this compound derivative, a chiral auxiliary, such as a 4-substituted-5,5-diethyloxazolidin-2-one, could be attached to a precursor molecule. nih.gov For example, an acetic acid derivative bearing the 6-chloro-7-(trifluoromethyl)phenoxy group could be N-acylated with a chiral oxazolidinone. The resulting imide can then undergo a diastereoselective reaction, such as an aldol condensation or an alkylation, to introduce a chiral center. Subsequent cyclization and removal of the auxiliary would yield the enantiomerically enriched chroman-4-one. The stereochemical outcome is controlled by the steric hindrance imposed by the substituents on the chiral auxiliary. wikipedia.org

Sulfur-based chiral auxiliaries, derived from amino acids, also present a powerful alternative, known for their high diastereoselectivity in various transformations including Michael additions. scielo.org.mx

| Chiral Auxiliary Type | Attachment Point | Key Transformation | Advantages |

|---|---|---|---|

| Evans' Oxazolidinone | N-acylation of a phenoxyacetic acid precursor | Diastereoselective alkylation or aldol reaction | Well-established, predictable stereocontrol. wikipedia.org |

| Sulfur-based Auxiliaries (e.g., Thiazolidinethione) | Attachment to a precursor acid | Diastereoselective Michael addition | High diastereoselectivity, often superior to other auxiliaries. scielo.org.mx |

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a method for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. The analysis of this compound identifies several key disconnections.

The most logical disconnection of the chroman-4-one core is the intramolecular Michael addition or a related cyclization reaction. This leads to a substituted 2-hydroxyacetophenone (B1195853) as a key precursor. Specifically, this would be 2-hydroxy-4-chloro-5-(trifluoromethyl)acetophenone . This precursor contains the requisite substitution pattern on the aromatic ring.

The synthesis of 2-hydroxy-4-chloro-5-(trifluoromethyl)acetophenone can be envisioned through a Fries rearrangement of the corresponding phenyl acetate, which in turn would be prepared from 4-chloro-3-(trifluoromethyl)phenol . The Fries rearrangement, often catalyzed by a Lewis acid like aluminum chloride, can be regioselective, and separation of ortho and para isomers may be necessary. researchgate.net

The synthesis of 4-chloro-3-(trifluoromethyl)phenol itself can start from more basic chemicals. One potential route begins with 2-chlorobenzotrifluoride, which can be nitrated to introduce a nitro group, followed by reduction to an aniline, and subsequent conversion to the phenol. chemicalbook.comgoogle.com

An alternative approach to the chroman-4-one ring system involves the reaction of the 2-hydroxyacetophenone precursor with a suitable three-carbon synthon. For instance, a reaction with an α,β-unsaturated aldehyde in the presence of a base could lead to the chroman-4-one via a Michael addition followed by intramolecular cyclization.

A simplified retrosynthetic pathway is depicted below:

Target Molecule: this compound

Disconnection 1 (Intramolecular Cyclization):

Leads to: 2-hydroxy-4-chloro-5-(trifluoromethyl)acetophenone and a suitable C3 synthon.

Disconnection 2 (Fries Rearrangement):

Precursor: 4-chloro-3-(trifluoromethyl)phenyl acetate.

Disconnection 3 (Esterification):

Precursor: 4-chloro-3-(trifluoromethyl)phenol .

Synthesis of the Phenol Precursor:

Starting Material: 2-Chlorobenzotrifluoride.

Steps: Nitration, reduction, diazotization, and hydrolysis. chemicalbook.comgoogle.com

This analysis provides a logical and feasible synthetic plan based on well-established chemical transformations. The successful synthesis would rely on the optimization of each step to achieve good yields and purity.

Chemical Reactivity and Transformation of 6 Chloro 7 Trifluoromethyl Chroman 4 One

Mechanistic Investigations of Reactions Involving the Chromanone Core

The chromanone core possesses several reactive sites: the aromatic ring, the carbonyl group, and the dihydropyranone ring structure. Mechanistic understanding of reactions at these sites is crucial for predicting the compound's behavior and designing synthetic pathways.

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgbyjus.com The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the benzene (B151609) ring. wikipedia.org In 6-Chloro-7-(trifluoromethyl)chroman-4-one, the directing effects of four distinct components must be considered: the chloro group, the trifluoromethyl group, the ether oxygen of the pyranone ring, and the carbonyl group.

Activating/Deactivating Effects: Substituents that donate electrons to the ring increase the reaction rate (activating), while those that withdraw electrons decrease the rate (deactivating). wikipedia.org

Ether Oxygen: Activating and directs incoming electrophiles to the ortho and para positions.

Chloro Group: Deactivating due to its inductive electron-withdrawing effect, but its lone pairs allow it to direct electrophiles to the ortho and para positions via resonance. wikipedia.org

Trifluoromethyl Group: Strongly deactivating due to its powerful electron-withdrawing nature. mdpi.com It is a meta-director.

Carbonyl Group (via the aromatic system): Deactivating and a meta-director.

The combined effect of these groups makes the aromatic ring of this compound significantly electron-deficient and thus, less reactive towards electrophilic substitution compared to unsubstituted benzene. The positions available for substitution are C-5 and C-8. The directing effects of the substituents are summarized in the table below.

| Substituent/Group | Position | Electronic Effect | Directing Influence |

| Ether Oxygen | 1 | Activating | ortho (to C-8), para (to C-6) |

| Carbonyl Group | 4 | Deactivating | meta (to C-5, C-7) |

| Chloro Group | 6 | Deactivating | ortho (to C-5, C-7), para (to C-8) |

| Trifluoromethyl Group | 7 | Strongly Deactivating | meta (to C-5, C-8) |

The carbonyl group (C=O) is characterized by a polarized double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. youtube.com This reaction, known as nucleophilic addition, is a fundamental process for aldehydes and ketones. masterorganicchemistry.comlibretexts.org The mechanism typically involves the attack of the nucleophile on the carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. ksu.edu.sa Subsequent protonation yields an alcohol. ksu.edu.sa

The reactivity of the carbonyl carbon in this compound is enhanced by the strong electron-withdrawing inductive effects of the adjacent aromatic ring, which is substituted with chloro and trifluoromethyl groups. These groups pull electron density away from the carbonyl carbon, increasing its partial positive charge and making it a more potent electrophile. masterorganicchemistry.com Therefore, it is expected to be more reactive towards nucleophiles than unsubstituted chroman-4-one.

Common nucleophilic addition reactions include:

Reduction: Reaction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone to a secondary alcohol, 6-Chloro-7-(trifluoromethyl)chroman-4-ol. youtube.com

Grignard and Organolithium Reactions: Addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithiums (R-Li), would form a new carbon-carbon bond, yielding a tertiary alcohol after acidic workup. youtube.com

Cyanohydrin Formation: Reaction with a cyanide source, like HCN or NaCN, would result in the formation of a cyanohydrin. ksu.edu.sa

The planarity of the carbonyl group means that if the addition creates a new chiral center at C-4, a racemic mixture of enantiomers would typically be formed, unless a chiral reagent or catalyst is used. libretexts.org

The dihydropyranone ring of the chromanone system can undergo ring-opening reactions, particularly under nucleophilic conditions. researchgate.net Nucleophilic attack often occurs at the C-2 position, which is adjacent to the heterocyclic oxygen atom. This attack can lead to the cleavage of the C2-O1 bond, opening the pyranone ring. researchgate.net The course of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions. researchgate.net For instance, strong nucleophiles like hydrazines or primary amines can attack the C-2 position, leading to ring-opening followed by recyclization to form different heterocyclic systems.

Conversely, ring-closure reactions are the basis for the synthesis of the chromanone scaffold itself. A common synthetic route involves the intramolecular cyclization of a precursor molecule, often under acidic conditions. ijrpc.com For example, a substituted phenol (B47542) can react with an α,β-unsaturated acid in the presence of a strong acid catalyst like polyphosphoric acid or methanesulfonic acid, leading to a Michael addition followed by a Friedel-Crafts acylation to close the ring. ijrpc.comprepchem.com

Functionalization Strategies for this compound

The chloro and trifluoromethyl substituents on the aromatic ring serve as handles for further molecular modifications, allowing for the synthesis of a diverse range of derivatives.

The chlorine atom at the C-6 position is an aryl chloride. While generally unreactive towards classical nucleophilic aromatic substitution (SNAr) due to the electron-rich nature of the benzene ring, the presence of the strongly electron-withdrawing trifluoromethyl group could potentially facilitate such reactions under forcing conditions.

More versatile and widely used methods for modifying the chloro substituent involve transition-metal-catalyzed cross-coupling reactions. These reactions provide powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

| Cross-Coupling Reaction | Reagent Type | Bond Formed |

| Suzuki Coupling | Organoboron compounds (e.g., boronic acids, R-B(OH)₂) | C-C |

| Heck Coupling | Alkenes | C-C |

| Sonogashira Coupling | Terminal alkynes | C-C |

| Buchwald-Hartwig Amination | Amines | C-N |

| Stille Coupling | Organotin compounds (organostannanes) | C-C |

| Negishi Coupling | Organozinc compounds | C-C |

These reactions typically employ palladium, nickel, or copper catalysts and allow for the introduction of a wide array of functional groups in place of the chlorine atom.

The trifluoromethyl (CF₃) group is known for its high stability and is generally considered to be a robust and unreactive functional group. acs.orgnih.gov The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to many chemical transformations.

Despite its stability, the trifluoromethyl group can undergo certain reactions under specific, often harsh, conditions.

Hydrolysis: Concentrated strong acids, such as sulfuric acid, can hydrolyze an aromatic trifluoromethyl group to a carboxylic acid group (-COOH), although this typically requires high temperatures. acs.orgnih.gov

Nucleophilic Attack: While rare for aryl-CF₃ groups, nucleophilic attack can be induced if the aromatic ring is highly electron-deficient. This can lead to stepwise replacement of fluorine atoms. acs.org

C-F Bond Activation: Modern synthetic methods are emerging that allow for the selective transformation of C-F bonds, but these are specialized reactions and not yet in common use for general functionalization. tcichemicals.com

For most synthetic purposes, the trifluoromethyl group on this compound would be considered a stable spectator group, valued more for its electronic and steric influence on the molecule's properties than for its reactivity. mdpi.com

Modifications at the Chromanone Ring System

Modifications of the this compound ring system can be targeted at several key positions: the carbonyl group, the C2 and C3 positions of the pyranone ring, and the aromatic benzene ring. While specific literature on this exact molecule is limited, extensive research on analogous substituted chroman-4-ones provides a strong basis for predicting its chemical amenability to various modifications.

Reactions at the Carbonyl Group: The ketone at the C-4 position is a primary site for nucleophilic attack. Standard ketone chemistry can be applied to achieve a range of transformations.

Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding 6-Chloro-7-(trifluoromethyl)chroman-4-ol. This transformation can be accomplished using various reducing agents, such as sodium borohydride (NaBH₄) in an alcoholic solvent like ethanol (B145695) or methanol. nih.gov

Dehydration/Dehydroxylation: The resulting chroman-4-ol can undergo further reactions. Dehydration, typically under acidic conditions (e.g., using p-toluenesulfonic acid), would lead to the formation of the corresponding 6-Chloro-7-(trifluoromethyl)-2H-chromene. nih.gov Alternatively, dehydroxylation can be achieved using reagents like triethylsilane in the presence of a Lewis acid (e.g., BF₃·Et₂O) to yield the fully saturated 6-Chloro-7-(trifluoromethyl)chroman. nih.gov

Modifications at the C2 and C3 Positions: The reactivity of the positions alpha (C3) and beta (C2) to the carbonyl group allows for the introduction of various substituents.

Alpha-Halogenation: The C3 position can be halogenated, for instance, via bromination. Bromination of a chroman-4-one scaffold can be achieved using reagents like copper(II) bromide, leading to the formation of a 3-bromo-chroman-4-one derivative. researchgate.net This bromo-intermediate is a versatile precursor for subsequent nucleophilic substitution reactions, allowing for the introduction of amines, azides, cyanides, or other functional groups at the C3 position. gu.se

Aldol (B89426) Condensation: The C3 position can also participate in base-catalyzed aldol-type reactions with various aldehydes, leading to the formation of 3-benzylidene-chroman-4-ones. researchgate.net

Radical Cyclization: Modern synthetic methods, such as organophotoredox-catalyzed radical cascade cyclizations, allow for the introduction of alkyl substituents at the 3-position during the formation of the chromanone ring itself. researchgate.net

Modifications on the Aromatic Ring: The electron-withdrawing nature of the chloro and trifluoromethyl groups deactivates the aromatic ring towards electrophilic aromatic substitution. Any further substitution would likely be directed to the C5 or C8 positions, though forcing conditions would be required. Conversely, the chlorine atom at C6 could potentially undergo nucleophilic aromatic substitution (SNAr) reactions, although this typically requires strong activation and potent nucleophiles.

Reaction Kinetics and Thermodynamics of this compound Transformations

The kinetics of reactions are profoundly influenced by the electronic properties of the substituents on the chromanone core.

Nucleophilic Attack at C4: The electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) groups significantly decrease the electron density on the aromatic ring. This effect is relayed to the carbonyl group, increasing the partial positive charge on the C4 carbon. Consequently, this compound is expected to be more electrophilic and thus more reactive towards nucleophiles compared to unsubstituted chroman-4-one. The rate of reactions like reduction with NaBH₄ would be faster.

Electrophilic Aromatic Substitution: The deactivating nature of the -Cl and -CF₃ groups will decrease the rate of any potential electrophilic aromatic substitution reactions on the benzene ring. These reactions would require more forcing conditions (higher temperatures, stronger catalysts) and would be significantly slower than for electron-rich chromanones.

Acidity of C3 Protons: The electron-withdrawing groups also increase the acidity of the protons at the C3 position, facilitating their removal by a base. This would increase the rate of base-catalyzed reactions, such as aldol condensations, that proceed via an enolate intermediate.

From a thermodynamic standpoint, reactions that lead to the formation of the stable, bicyclic chromanone ring system are generally favorable. The intramolecular cyclization reactions used to synthesize chromanones, such as the oxa-Michael addition, are typically thermodynamically driven, resulting in good yields of the heterocyclic product. nih.gov Subsequent modifications that maintain the core scaffold, like the reduction of the ketone, are also generally thermodynamically feasible. Reactions that would require the disruption of the aromatic system would be thermodynamically unfavorable.

Solvent Effects and Reaction Condition Optimization in this compound Chemistry

The optimization of reaction conditions, including solvent, temperature, catalyst, and reaction time, is crucial for achieving high yields and selectivity in the synthesis and transformation of chroman-4-ones. Studies on variously substituted chromanones provide valuable insights into the conditions that would be applicable to this compound.

Solvent Selection: The choice of solvent can significantly impact reaction outcomes.

For the synthesis of chroman-4-ones via aldol condensation and intramolecular oxa-Michael addition, polar protic solvents like ethanol are commonly used. nih.govacs.org

In radical cascade reactions for synthesizing 3-substituted chroman-4-ones, a variety of solvents have been explored. A study on the synthesis of ester-containing chroman-4-ones found that a mixed solvent system of DMSO/H₂O (1:1) gave the highest yield compared to single solvents like DCE, CH₃CN, or DMSO. mdpi.com

For photocatalytic reactions, solvents such as CH₂Cl₂ and acetonitrile (B52724) (MeCN) are often employed. nih.gov

Temperature and Energy Source: Temperature is a critical parameter. While many reactions proceed at room temperature or with conventional heating, microwave irradiation has emerged as a powerful tool to accelerate reactions. The synthesis of 2-alkyl-chroman-4-ones has been efficiently performed by heating ethanolic mixtures to 160–170 °C using microwave irradiation for just one hour. nih.govacs.org In other cases, higher temperatures under conventional heating (e.g., 170 °C) have been found to be optimal for maximizing yields in multi-component reactions forming chromeno-fused systems. researchgate.net

Catalysts and Reagents: The selection of appropriate catalysts and reagents is key.

Base Catalysis: For syntheses involving an initial aldol condensation, a base is required. Diisopropylamine (DIPA) has been effectively used in the microwave-assisted synthesis of chroman-4-ones. nih.govacs.org

Oxidants in Radical Reactions: In radical cyclization reactions initiated by the oxidation of a precursor, the choice of oxidant is critical. A screening of oxidants for a cascade annulation reaction showed that (NH₄)₂S₂O₈ was superior to K₂S₂O₈ or Oxone®. mdpi.com

The table below summarizes the optimization of conditions for a representative radical cascade reaction to form a chroman-4-one derivative, illustrating the systematic approach to maximizing product yield.

| Entry | Oxidant | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂S₂O₈ | DCE | 80 | <10 |

| 2 | Oxone® | DCE | 80 | No Reaction |

| 3 | (NH₄)₂S₂O₈ | DCE | 80 | 45 |

| 4 | (NH₄)₂S₂O₈ | CH₃CN | 80 | 52 |

| 5 | (NH₄)₂S₂O₈ | DMSO | 80 | 63 |

| 6 | (NH₄)₂S₂O₈ | DMSO/H₂O (1:1) | 60 | 72 |

| 7 | (NH₄)₂S₂O₈ | DMSO/H₂O (1:1) | 80 | 85 |

| 8 | (NH₄)₂S₂O₈ | DMSO/H₂O (1:1) | 100 | 81 |

Data adapted from a study on the synthesis of ester-containing chroman-4-ones via cascade radical annulation. mdpi.com

This systematic optimization demonstrates that a combination of the right oxidant ((NH₄)₂S₂O₈), a mixed aqueous solvent system, and an elevated temperature (80 °C) provides the best results for this specific transformation. mdpi.com Such principles would be directly applicable when designing and optimizing reactions for this compound.

Advanced Spectroscopic and Structural Elucidation of 6 Chloro 7 Trifluoromethyl Chroman 4 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules in solution. For 6-Chloro-7-(trifluoromethyl)chroman-4-one, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments would provide a comprehensive picture of its structure.

Based on the analysis of related chroman-4-one derivatives, the expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted. The electron-withdrawing nature of the chlorine and trifluoromethyl groups would significantly influence the chemical shifts of the aromatic protons and carbons. acs.orgmdpi.com

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | 4.6 (t) | 68.0 |

| 3 | 2.8 (t) | 45.0 |

| 4 | - | 190.0 (C=O) |

| 4a | - | 120.0 |

| 5 | 8.0 (s) | 130.0 |

| 6 | - | 132.0 (C-Cl) |

| 7 | - | 128.0 (q, JCF) (C-CF₃) |

| 8 | 7.2 (s) | 118.0 |

| 8a | - | 158.0 |

Note: This is a hypothetical data table based on known substituent effects on the chroman-4-one scaffold. Actual experimental values may vary.

To unequivocally assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons. For instance, a cross-peak between the signals at ~4.6 ppm and ~2.8 ppm would confirm the connectivity between the protons at C-2 and C-3 of the chroman ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be used to assign the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This can be used to determine the conformation of the chroman ring and the relative stereochemistry if chiral centers are present.

While solution-state NMR provides information about the molecule's structure in an isotropic environment, solid-state NMR (ssNMR) can offer insights into its structure in the crystalline state. mdpi.com For this compound, ¹³C and ¹⁹F cross-polarization magic-angle spinning (CP/MAS) ssNMR experiments could be particularly informative. These experiments can reveal the presence of different polymorphs, provide information about molecular packing, and detect intermolecular interactions in the solid state.

The presence of a trifluoromethyl group offers a unique handle for advanced chemical shift analysis. The ¹⁹F NMR chemical shift is highly sensitive to the local electronic environment. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the ¹³C and ¹⁹F chemical shifts. mdpi.com A comparison between the experimental and calculated shifts can provide a high level of confidence in the structural assignment. Furthermore, analysis of the carbon-fluorine coupling constants (JCF) can provide additional structural information.

X-ray Diffraction Crystallography

An X-ray crystallographic study of a suitable single crystal of this compound would definitively establish its molecular structure. ansfoundation.org The analysis would reveal the conformation of the dihydropyranone ring, which typically adopts a half-chair or sofa conformation in related chromanone structures. nih.gov If the molecule crystallizes in a non-centrosymmetric space group, anomalous dispersion effects could be used to determine its absolute configuration, which is crucial if any stereocenters are present.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| β (°) | 105 |

| V (ų) | 975 |

Note: This is a hypothetical data table. Actual experimental values will depend on the crystal packing.

The crystal packing of this compound would be governed by a variety of non-covalent interactions. Hirshfeld surface analysis is a powerful tool to visualize and quantify these interactions. researchgate.netresearchgate.net

Halogen Bonding: The chlorine atom at the C-6 position could participate in halogen bonding with electronegative atoms, such as the carbonyl oxygen of a neighboring molecule.

Hydrogen Bonding: Although the molecule itself does not have strong hydrogen bond donors, weak C-H···O and C-H···F hydrogen bonds are likely to play a role in the crystal packing. nih.gov

π-π Stacking: The aromatic ring of the chromanone scaffold could engage in π-π stacking interactions with adjacent molecules, contributing to the stability of the crystal lattice. nih.gov

Dipole-Dipole Interactions: The polar carbonyl group and the C-Cl and C-CF₃ bonds will create a molecular dipole, leading to dipole-dipole interactions that influence the crystal packing.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the precise molecular weight of this compound, allowing for the determination of its elemental composition with a high degree of accuracy. The exact mass can be calculated from its molecular formula, C10H6ClF3O2.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C10H6ClF3O2 |

| Monoisotopic Mass | 266.0008 |

| Calculated m/z | 267.0086 (for [M+H]+) |

The fragmentation pathway of this compound in mass spectrometry can be predicted based on the fragmentation patterns of similar chromanone structures. The molecular ion peak ([M]+•) would be expected to be prominent. Key fragmentation patterns would likely involve cleavages of the chromanone ring system.

A plausible fragmentation pathway could initiate with a retro-Diels-Alder (RDA) reaction, a common fragmentation mechanism for chromanones. This would involve the cleavage of the heterocyclic ring. Subsequent fragmentations could include the loss of a chlorine atom (Cl•), a trifluoromethyl radical (•CF3), and carbon monoxide (CO). The stability of the resulting fragments, often stabilized by the aromatic ring, dictates the relative intensities of the observed peaks in the mass spectrum.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformation Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups and providing insights into the conformational structure of this compound. The vibrational modes of the molecule are influenced by the electronic effects of the chloro and trifluoromethyl substituents on the aromatic ring.

Table 2: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm-1) | Spectroscopy Method |

|---|---|---|

| C=O (Ketone) | 1680-1700 | FT-IR, Raman |

| Aromatic C=C | 1550-1620 | FT-IR, Raman |

| C-O-C (Ether) | 1200-1300 | FT-IR |

| C-F (Trifluoromethyl) | 1100-1200 | FT-IR |

| C-Cl (Chloro) | 700-800 | FT-IR, Raman |

| Aromatic C-H | 3000-3100 | FT-IR, Raman |

The carbonyl (C=O) stretching vibration is expected to be a strong band in the FT-IR spectrum, likely appearing around 1680-1700 cm-1. The precise position of this band can provide information about the electronic environment of the ketone. The aromatic C=C stretching vibrations will produce a series of bands in the 1550-1620 cm-1 region. The C-O-C stretching of the ether linkage in the chromanone ring is anticipated in the 1200-1300 cm-1 region. The strong electron-withdrawing nature of the trifluoromethyl group will result in intense C-F stretching bands between 1100 and 1200 cm-1. The C-Cl stretching vibration is expected at a lower frequency, typically in the 700-800 cm-1 range. Aromatic C-H stretching vibrations are anticipated above 3000 cm-1.

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful technique for the stereochemical analysis of chiral molecules. While this compound is achiral in its ground state, it is important to note that if a chiral center were introduced into the molecule, for instance through substitution at the 2 or 3 position of the chroman ring, chiroptical methods would be essential for assigning the absolute configuration of the resulting enantiomers.

For a hypothetical chiral derivative of this compound, the CD spectrum would exhibit Cotton effects, which are characteristic positive or negative peaks corresponding to the electronic transitions of the chromophores in the chiral environment. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms around the stereocenter.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra for different enantiomers. By comparing the experimentally measured CD spectrum with the calculated spectra, the absolute configuration of the chiral center can be determined. ORD spectroscopy, which measures the change in optical rotation with wavelength, would provide complementary information.

Computational and Theoretical Investigations of 6 Chloro 7 Trifluoromethyl Chroman 4 One

Quantum Mechanical Studies (DFT, Ab Initio)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic and structural properties of molecules. d-nb.info For 6-Chloro-7-(trifluoromethyl)chroman-4-one, DFT calculations can predict a range of properties, from molecular orbital energies to spectroscopic signatures.

Electronic Structure and Molecular Orbital Analysis

The electronic character of this compound is significantly influenced by its substituents: the electron-withdrawing chloro and trifluoromethyl groups. A detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding its reactivity. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. emerginginvestigators.org

In related fluorinated chromone (B188151) derivatives, DFT studies have shown that the HOMO is typically localized over the benzopyran ring, while the LUMO is distributed across the carbonyl group and the fused aromatic ring. researchgate.net For this compound, the presence of the strongly electron-withdrawing trifluoromethyl group at the C7 position and the chloro group at the C6 position is expected to lower the energy of both the HOMO and LUMO. This effect is due to the inductive effect of the halogen atoms. rsc.org A lower HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. emerginginvestigators.org

Table 1: Predicted Frontier Molecular Orbital Characteristics

| Molecular Orbital | Probable Localization | Expected Energy Level Influence |

|---|---|---|

| HOMO | Benzene (B151609) ring and pyran oxygen | Lowered by -Cl and -CF3 groups |

| LUMO | Carbonyl group and benzene ring | Significantly lowered by -Cl and -CF3 groups |

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

Nuclear Magnetic Resonance (NMR): The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov For this compound, the protons and carbons in proximity to the electronegative chlorine and trifluoromethyl groups would be expected to show downfield shifts in their NMR spectra. The carbon of the trifluoromethyl group would exhibit a characteristic quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be simulated to identify characteristic vibrational frequencies. The most prominent peak would be the C=O stretching vibration of the ketone group in the chromanone ring, typically appearing in the range of 1680-1660 cm⁻¹. d-nb.info The C-Cl stretching vibration is expected in the fingerprint region, while the C-F stretching vibrations of the trifluoromethyl group would likely appear as strong bands in the 1350-1100 cm⁻¹ region. d-nb.info

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectra. Chroman-4-one derivatives typically exhibit absorption bands corresponding to π→π* and n→π* transitions. The presence of the chloro and trifluoromethyl substituents is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted chroman-4-one.

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Feature | Predicted Range/Observation |

|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C4) | ~190-195 ppm |

| ¹H NMR | Aromatic Protons | Downfield shifts due to electron-withdrawing groups |

| IR | C=O Stretch | 1680-1660 cm⁻¹ |

| IR | C-F Stretches | 1350-1100 cm⁻¹ (strong) |

Energetic Profiles of Reactions

Theoretical calculations can be employed to map the potential energy surface for reactions involving this compound. This includes determining the transition state geometries and activation energies for various chemical transformations. For instance, reactions at the C3 position or nucleophilic attack at the carbonyl carbon are common for chromanones. mdpi.com The electron-withdrawing nature of the substituents would likely make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. The energetic profiles for such reactions would provide valuable insights into the compound's reactivity and potential for further functionalization.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. espublisher.com

Conformational Analysis and Flexibility

The chroman-4-one ring is not planar and can adopt several conformations, such as a half-chair or a twist-boat. nih.gov The preferred conformation of this compound will be influenced by the steric and electronic effects of its substituents. The bulky trifluoromethyl group and the chloro atom may favor specific conformations to minimize steric hindrance. princeton.edu MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This information is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape. gu.se

Solvent Interaction Dynamics

The interaction of this compound with solvent molecules is critical for understanding its solubility and behavior in biological systems. MD simulations in explicit solvent (e.g., water) can reveal the dynamics of the solvation shell around the molecule. The polar carbonyl group is expected to form hydrogen bonds with protic solvents, while the hydrophobic trifluoromethyl and chloro-substituted aromatic ring will have different solvation characteristics. These simulations can provide a detailed picture of how the solvent molecules are organized around the solute and the dynamics of these interactions, which can influence the compound's reactivity and bioavailability. scite.aiacs.org

Theoretical Prediction of Reactivity and Reaction Pathways

The reactivity of this compound can be theoretically predicted using a range of computational methods, with Density Functional Theory (DFT) being a prominent and powerful tool. Such analyses for chromone and chromanone derivatives typically focus on the electronic distribution within the molecule to identify sites susceptible to nucleophilic or electrophilic attack.

Key indicators of reactivity that are commonly calculated include the energies of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. A smaller HOMO-LUMO energy gap generally suggests higher reactivity. For this compound, the presence of two strong electron-withdrawing groups, the chloro and trifluoromethyl groups, is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor and thus susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable tool for predicting reactivity. These maps illustrate the charge distribution on the molecule's surface, with red areas indicating regions of high electron density (negative potential) and blue areas representing regions of low electron density (positive potential). In the case of this compound, the carbonyl oxygen at the 4-position would be a site of negative potential, making it a likely point of interaction for electrophiles or a hydrogen bond donor. Conversely, the carbonyl carbon and the aromatic ring carbons attached to the electron-withdrawing substituents would exhibit a more positive potential, marking them as probable sites for nucleophilic attack.

Based on studies of other chroman-4-ones, several reaction pathways can be predicted. For instance, the carbonyl group at the 4-position is a prime target for nucleophilic addition reactions. The presence of the electron-withdrawing groups on the aromatic ring would also activate it towards nucleophilic aromatic substitution, although such reactions are generally less common for chromanones compared to other aromatic systems. Radical-triggered cascade cyclizations are another class of reactions that have been explored for the synthesis of substituted chroman-4-ones, and theoretical studies can help elucidate the mechanisms of these complex transformations.

To illustrate the potential electronic properties of this compound, the following table presents hypothetical DFT-calculated parameters based on trends observed in related halogenated and trifluoromethylated aromatic compounds.

| Calculated Parameter | Expected Value/Characteristic | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Low | Poor electron donor |

| LUMO Energy | Low | Good electron acceptor, susceptible to nucleophilic attack |

| HOMO-LUMO Gap | Relatively small | Higher reactivity compared to unsubstituted chroman-4-one |

| MEP Minimum (at C=O) | Highly negative | Site for electrophilic attack and hydrogen bonding |

| MEP Maximum (at C4-carbonyl) | Highly positive | Primary site for nucleophilic addition |

Theoretical Analysis of Structure-Reactivity Correlations and Electronic Effects

The substituents on the chroman-4-one scaffold play a crucial role in determining its reactivity, and theoretical analyses can provide deep insights into these structure-reactivity correlations. The 6-chloro and 7-trifluoromethyl substituents in the target molecule are both strongly electron-withdrawing, which significantly influences the electronic properties of the entire molecule.

The chloro group at the 6-position exerts a dual electronic effect: it is inductively withdrawing due to its electronegativity but can also act as a weak resonance donor due to its lone pairs of electrons. However, for halogens, the inductive effect typically dominates. The trifluoromethyl group at the 7-position is a powerful electron-withdrawing group, primarily through a strong inductive effect and to some extent through hyperconjugation. The combined influence of these two groups is a significant depletion of electron density from the aromatic ring and, by extension, the entire chroman-4-one system.

This pronounced electron-withdrawing character has several predictable consequences for the molecule's reactivity. As mentioned, it lowers the LUMO energy, enhancing the electrophilicity of the molecule. This is a key factor in its potential biological activity, as many enzymatic reactions involve nucleophilic attack on a substrate. Indeed, studies on other series of chroman-4-one derivatives have shown that electron-withdrawing groups can enhance their inhibitory activity against certain enzymes, such as SIRT2. acs.orgnih.gov

Theoretical calculations can quantify these electronic effects. For example, Natural Bond Orbital (NBO) analysis can be used to study the delocalization of electron density and the nature of the bonding within the molecule. For this compound, NBO analysis would likely reveal significant polarization of the C-Cl and C-CF3 bonds, as well as a reduction in the electron density of the aromatic pi-system.

The following table summarizes the expected electronic effects of the substituents and their likely impact on the reactivity of the chroman-4-one core.

| Substituent | Position | Primary Electronic Effect | Impact on Aromatic Ring | Predicted Effect on Reactivity |

|---|---|---|---|---|

| -Cl | 6 | Inductive withdrawal (-I) > Resonance donation (+R) | Deactivation, meta-directing for electrophilic substitution | Enhances electrophilicity of the chroman-4-one system |

| -CF3 | 7 | Strong inductive withdrawal (-I) | Strong deactivation, meta-directing for electrophilic substitution | Significantly enhances electrophilicity, potential for increased biological activity |

Synthesis and Chemical Properties of Advanced Derivatives and Analogs of 6 Chloro 7 Trifluoromethyl Chroman 4 One

Design Principles for New 6-Chloro-7-(trifluoromethyl)chroman-4-one Analogs

The design of new analogs of this compound is guided by the profound electronic influence of its substituents. The chloro and trifluoromethyl groups, both being strongly electron-withdrawing, create a significantly electron-deficient aromatic ring. This electronic characteristic is a key determinant of the molecule's reactivity and is a primary consideration in the design of new derivatives.

Key Design Principles:

Introduction of Steric Bulk: The incorporation of bulky substituents at various positions can be used to probe steric limitations in chemical reactions and to influence the conformational preferences of the chroman-4-one ring system.

Introduction of Functional Groups for Further Derivatization: Analogs can be designed with reactive handles, such as hydroxyl, amino, or carboxylic acid groups, to allow for subsequent chemical modifications and the construction of more complex molecular architectures.

Bioisosteric Replacement: In the context of medicinal chemistry, the chloro or trifluoromethyl groups could be replaced by other groups with similar steric and electronic properties (bioisosteres) to fine-tune the molecule's properties.

Research on related chroman-4-ones has shown that electron-withdrawing groups on the aromatic ring are crucial for certain biological activities. acs.orgnih.gov This suggests that the 6-chloro and 7-trifluoromethyl substitution pattern is a promising starting point for the design of new functional molecules.

Synthetic Strategies for Core-Modified Derivatives

Modification of the chroman-4-one core of this compound can lead to a diverse range of heterocyclic systems with potentially novel properties.

One of the most common core modifications is the oxidation of the chroman-4-one to the corresponding chromone (B188151) . This transformation introduces a double bond between the C2 and C3 positions, resulting in a fully aromatic pyrone ring. This can be achieved through various methods, including dehydrogenation with reagents like selenium dioxide or through a bromination-dehydrobromination sequence.

Another core modification involves the reduction of the carbonyl group at the C4 position. Treatment with reducing agents like sodium borohydride (B1222165) can yield the corresponding 6-Chloro-7-(trifluoromethyl)chroman-4-ol. acs.org This alcohol can then serve as a precursor for further transformations, such as dehydration to the corresponding chromene or deoxygenation to the chroman.

Ring-opening reactions of the pyran ring can also be envisioned. Under certain conditions, the ether linkage can be cleaved to afford substituted 2-hydroxyphenyl ketone derivatives, which can then be used to construct other heterocyclic systems.

A plausible synthetic route to the parent compound, this compound, would likely involve the cyclization of a suitable precursor. A common method is the intramolecular cyclization of a β-halopropiophenone derived from 2'-hydroxy-4'-chloro-5'-(trifluoromethyl)acetophenone.

Synthesis of Substituent-Modified this compound Analogs

The synthesis of analogs with modified substituents on the this compound scaffold allows for a systematic investigation of structure-property relationships.

Modification of the Chloro Group: The chlorine atom at the 6-position can potentially be replaced through nucleophilic aromatic substitution (SNAr) reactions, although the conditions would likely be harsh due to the presence of two deactivating groups. masterorganicchemistry.comlibretexts.org More feasible would be palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds.

Modification of the Trifluoromethyl Group: Direct modification of the trifluoromethyl group is challenging due to its high stability. However, it is possible to synthesize analogs with different fluoroalkyl groups by starting from appropriately substituted phenols.

Introduction of Substituents at Other Positions:

C2 and C3 Positions: The methylene (B1212753) group at the C2 and C3 positions offers opportunities for functionalization. Aldol (B89426) condensation of the parent chroman-4-one with aldehydes can introduce substituents at the C3 position. Alkylation at the C2 position can also be achieved under specific conditions. rsc.org

Aromatic Ring Positions: While the existing substituents occupy the 6 and 7 positions, it is conceivable to synthesize analogs with additional substituents at the 5 or 8 positions by starting with a more complexly substituted phenolic precursor.

Below is a table summarizing potential synthetic modifications:

| Position of Modification | Type of Modification | Potential Reagents and Conditions | Resulting Analog |

| C2 | Alkylation | LDA, Alkyl halide | 2-Alkyl-6-chloro-7-(trifluoromethyl)chroman-4-one |

| C3 | Aldol Condensation | Base, Aldehyde | 3-(Hydroxyalkyl)-6-chloro-7-(trifluoromethyl)chroman-4-one |

| C4 (Carbonyl) | Reduction | NaBH4 | 6-Chloro-7-(trifluoromethyl)chroman-4-ol |

| C6 | Suzuki Coupling | Pd catalyst, boronic acid | 6-Aryl-7-(trifluoromethyl)chroman-4-one |

| Core (Oxidation) | Dehydrogenation | SeO2 | 6-Chloro-7-(trifluoromethyl)chromone |

Stereoisomeric Derivatives and Their Synthesis

The parent molecule, this compound, is achiral. However, the introduction of a substituent at the C2 or C3 position creates a chiral center, leading to the possibility of stereoisomers. The synthesis of enantiomerically pure or enriched derivatives is often crucial for understanding their properties, particularly in a biological context.

Several strategies can be employed for the stereoselective synthesis of such derivatives:

Asymmetric Catalysis: The use of chiral catalysts in reactions that form the chiral center is a powerful approach. For example, asymmetric aldol reactions to introduce a substituent at C3 or asymmetric hydrogenation of a chromone precursor could yield enantiomerically enriched products.

Chiral Auxiliaries: A chiral auxiliary can be attached to the starting material, directing the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to provide the chiral product.

Resolution of Racemates: A racemic mixture of a chiral derivative can be separated into its constituent enantiomers through various techniques, including chiral chromatography or crystallization with a chiral resolving agent.

For instance, the synthesis of optically active 2-substituted chroman-4-ones has been achieved through methods like the intramolecular Mitsunobu cyclization of a chiral diol precursor. researchgate.net

Comparative Chemical Reactivity Studies of Derivatives

The electron-withdrawing nature of the chloro and trifluoromethyl groups in this compound significantly impacts its chemical reactivity compared to other chroman-4-one derivatives.

Carbonyl Group Reactivity: The carbonyl group at C4 is expected to be more electrophilic than in chroman-4-ones bearing electron-donating substituents. This enhanced electrophilicity would make it more susceptible to nucleophilic attack. For example, reactions with Grignard reagents or other organometallics would likely proceed more readily.

Acidity of α-Protons: The protons on the C3 methylene group are expected to be more acidic due to the inductive effect of the adjacent carbonyl group and the electron-withdrawing substituents on the aromatic ring. This increased acidity facilitates enolate formation and subsequent reactions at the C3 position.

Aromatic Ring Reactivity: The electron-deficient nature of the benzene (B151609) ring deactivates it towards electrophilic aromatic substitution (e.g., nitration, halogenation). Conversely, it makes the ring more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the electron-withdrawing groups, although this often requires forcing conditions. libretexts.org

A comparative study of the reactivity of various substituted chroman-4-ones could involve monitoring the rates of standard reactions, such as the formation of an oxime or hydrazone at the carbonyl group, or the rate of a base-catalyzed aldol condensation at the C3 position. The results would provide quantitative insights into the electronic effects of the substituents.

Below is a comparative table of expected reactivity:

| Derivative | Carbonyl Electrophilicity | Acidity of C3 Protons | Susceptibility to Electrophilic Aromatic Substitution |

| This compound | High | High | Low |

| 6-Methoxy-chroman-4-one | Low | Low | High |

| Unsubstituted Chroman-4-one | Medium | Medium | Medium |

Future Perspectives and Unexplored Research Directions in 6 Chloro 7 Trifluoromethyl Chroman 4 One Chemistry

Development of More Efficient and Sustainable Synthetic Routes

While general methods for the synthesis of chroman-4-ones are established, the development of efficient and sustainable routes tailored to 6-Chloro-7-(trifluoromethyl)chroman-4-one is a critical area for future research. nih.gov Current approaches often involve multi-step sequences that may suffer from moderate yields and the use of hazardous reagents. Future investigations should prioritize the development of methodologies that are not only high-yielding but also adhere to the principles of green chemistry.

Key areas for exploration include:

Catalytic Strategies: The use of transition-metal catalysis or organocatalysis could provide more direct and atom-economical pathways. For instance, catalytic C-H activation or cross-coupling reactions could be employed to construct the chromanone core from readily available starting materials.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of other chroman-4-one derivatives. nih.govacs.org A systematic study of microwave-assisted protocols for the synthesis of this compound could lead to more efficient and rapid production.

One-Pot Reactions: Designing one-pot, multi-component reactions would significantly enhance synthetic efficiency by reducing the number of intermediate purification steps, thereby saving time, solvents, and resources.

| Proposed Synthetic Strategy | Potential Advantages | Key Parameters to Investigate |

| Palladium-catalyzed C-H activation/annulation | High atom economy, reduced waste | Catalyst loading, ligand effects, reaction temperature |

| Microwave-assisted intramolecular oxa-Michael addition | Reduced reaction times, improved yields | Solvent, base, microwave power and temperature |

| One-pot synthesis from a substituted phenol (B47542) and a trifluoromethylated building block | High operational simplicity, time and cost-effective | Catalyst, solvent, reaction conditions |

Exploration of Novel Reaction Manifolds for Functionalization

The this compound scaffold presents multiple sites for further chemical modification, opening avenues for the creation of diverse molecular libraries for various applications. Future research should focus on exploring novel reaction manifolds to functionalize this core structure.

Unexplored functionalization strategies include:

Cross-Coupling Reactions: The chloro substituent at the 6-position is a prime handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This would allow for the introduction of a wide range of aryl, alkynyl, and amino groups, respectively.

Derivatization of the Carbonyl Group: The ketone at the 4-position can be transformed into a variety of other functional groups. For example, reduction to the corresponding alcohol followed by substitution or elimination could yield a range of derivatives. The carbonyl group can also be a site for the introduction of new stereocenters.

Modification of the Trifluoromethyl Group: While the trifluoromethyl group is generally stable, recent advances in trifluoromethyl chemistry may allow for its transformation or the introduction of other fluorinated moieties.

Advanced Computational Modeling for Complex Systems

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules. For a largely unexplored compound like this compound, computational modeling can provide invaluable insights and guide experimental work.

Future computational studies could focus on:

Quantum Mechanical Calculations: Density Functional Theory (DFT) calculations can be used to determine the electronic structure, molecular orbitals (HOMO-LUMO), and spectroscopic properties of the molecule. This information can help in understanding its reactivity and potential for use in electronic materials.

Molecular Docking Studies: If the compound is being investigated for biological activity, molecular docking simulations can predict its binding affinity and mode of interaction with specific protein targets. This can aid in the rational design of more potent analogs. tandfonline.comresearchgate.net

Reaction Mechanism Elucidation: Computational modeling can be used to study the mechanisms of proposed synthetic reactions, helping to optimize reaction conditions and predict the formation of byproducts.

| Computational Method | Research Application | Predicted Outcomes |

| Density Functional Theory (DFT) | Elucidation of electronic properties and reactivity | Electron density distribution, HOMO-LUMO gap, electrostatic potential maps |

| Molecular Dynamics (MD) Simulations | Study of conformational flexibility and interactions with biological macromolecules | Dominant conformations, binding free energies, interaction patterns |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions or reactions in complex environments | Reaction pathways, transition state energies, activation barriers |

Integration with Flow Chemistry and Automated Synthesis Methodologies

Modern synthetic chemistry is increasingly moving towards automation and continuous manufacturing processes to improve efficiency, safety, and reproducibility. uc.ptspringerprofessional.denih.govmdpi.comdurham.ac.uk The application of flow chemistry and automated synthesis to this compound represents a significant and unexplored research direction.

Future work in this area could involve:

Development of Continuous Flow Synthesis: Translating optimized batch syntheses into continuous flow processes can offer benefits such as improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward scale-up. uc.ptspringerprofessional.denih.govmdpi.comdurham.ac.uk

Automated Synthesis Platforms: The use of automated synthesizers can accelerate the synthesis of a library of derivatives based on the this compound scaffold. sigmaaldrich.comdrugtargetreview.comdigitellinc.comsynplechem.comsynthiaonline.com This would be particularly valuable for structure-activity relationship (SAR) studies in drug discovery.

In-line Analysis and Optimization: Integrating in-line analytical techniques (e.g., NMR, IR, MS) into a flow synthesis setup would allow for real-time reaction monitoring and automated optimization of reaction conditions.

The exploration of these future perspectives will undoubtedly unlock the full potential of this compound chemistry, paving the way for new discoveries and applications.

Q & A

Q. What are the common synthetic routes for 6-Chloro-7-(trifluoromethyl)chroman-4-one, and how do reaction conditions influence yield and purity?

The synthesis of chroman-4-one derivatives typically involves condensation, cyclization, or substitution reactions. For halogenated derivatives like this compound, regioselective electrophilic substitution or Friedel-Crafts acylation may be employed. For example, trifluoromethyl groups are often introduced via fluorinated reagents (e.g., trifluoromethylating agents) under controlled anhydrous conditions to avoid side reactions . Chlorination at the 6-position can be achieved using chlorinating agents like SOCl₂ or Cl₂ gas in the presence of Lewis acids, with temperature and solvent polarity critical for regioselectivity . Purity optimization often requires chromatographic separation (e.g., silica gel chromatography) and recrystallization from polar aprotic solvents .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination, as demonstrated for analogous compounds like 6-chloro-4-oxo-4H-chromene-3-carbaldehyde . For preliminary analysis, nuclear magnetic resonance (NMR) spectroscopy is essential:

- ¹H NMR : Signals for the chroman-4-one ring protons (e.g., H-2 and H-3) appear as doublets or triplets due to coupling with adjacent substituents.

- ¹³C NMR : Carbonyl (C-4) resonates near δ 180–190 ppm, while trifluoromethyl carbons show distinct splitting patterns .

Mass spectrometry (HRMS or ESI-MS) validates molecular weight, with chlorine and fluorine isotopic patterns aiding confirmation .

Advanced Research Questions

Q. What strategies address contradictions in reported bioactivity data for 4-chromanone derivatives, such as variable anticancer efficacy across studies?

Bioactivity discrepancies often arise from differences in assay conditions (e.g., cell lines, concentration ranges) or substituent electronic effects. For example, the trifluoromethyl group enhances lipophilicity and metabolic stability but may reduce solubility, skewing dose-response curves . To resolve contradictions:

- Standardized Assays : Use validated cell lines (e.g., MCF-7 for breast cancer) and control for solvent effects (e.g., DMSO concentration).

- Structure-Activity Relationship (SAR) Analysis : Compare analogs like 7-hydroxy-2-(4-hydroxyphenyl)chroman-4-one (anti-inflammatory) and 6-chloro derivatives (anticancer) to isolate substituent contributions .

- Metabolic Profiling : Evaluate hepatic microsomal stability to identify degradation products that may interfere with bioactivity .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution or cycloaddition reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects:

- Electrophilicity : The trifluoromethyl group withdraws electron density, activating the 4-keto group for nucleophilic attack.

- Regioselectivity : Chlorine at position 6 directs electrophiles to the less sterically hindered 5- or 8-positions .

Molecular docking studies further predict binding affinities to biological targets (e.g., kinases or DNA topoisomerases), guiding synthetic prioritization .

Methodological Challenges

Q. What experimental design considerations are critical for optimizing the synthesis of this compound under green chemistry principles?

Key factors include:

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce toxicity .

- Catalyst Efficiency : Use recyclable Lewis acids (e.g., FeCl₃-supported mesoporous silica) to minimize waste .

- Energy Efficiency : Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields .

Q. How do crystallographic data resolve ambiguities in the stereochemical configuration of chroman-4-one derivatives?

SC-XRD provides bond lengths and angles critical for distinguishing tautomers or conformers. For example, in 6-chloro-4-(2-phenylethenyl)chroman-2-one, the dihedral angle between the chroman ring and ethenyl group confirmed trans-configuration . Twinning or disorder in crystals, common with flexible substituents like trifluoromethyl, requires refinement using software like SHELXL .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting NMR spectra for this compound in different deuterated solvents?

Solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) arise from hydrogen bonding or polarity effects. For instance:

- The keto-enol tautomer equilibrium shifts in polar solvents, altering peak splitting patterns.

- Trifluoromethyl groups exhibit reduced coupling in non-polar solvents due to decreased solvation .

Referencing internal standards (e.g., TMS) and cross-validating with IR spectroscopy (C=O stretch near 1700 cm⁻¹) ensures accurate assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.